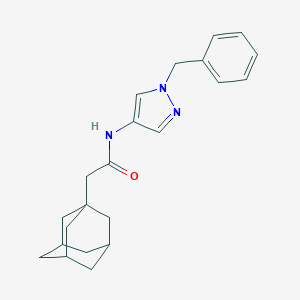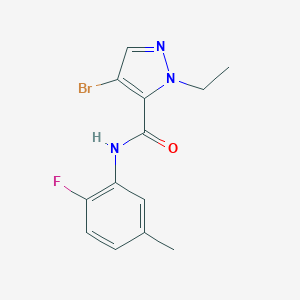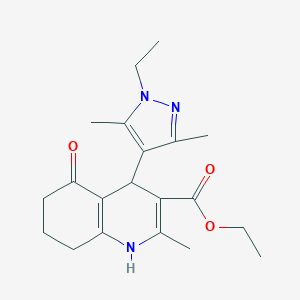![molecular formula C15H13ClF3NO3 B280262 N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide](/img/structure/B280262.png)
N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a trifluoroethoxymethyl group and a carboxylic acid amide linked to a 4-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoroethoxymethyl group: This step may involve the reaction of the furan ring with a trifluoroethoxymethylating agent under controlled conditions.
Formation of the carboxylic acid: This can be done through oxidation reactions.
Amidation reaction: The carboxylic acid is then converted to the amide by reacting with 4-chlorobenzylamine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carboxylic acid or amide functionalities.
Substitution: The trifluoroethoxymethyl and 4-chlorobenzyl groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2,5-dione derivative, while reduction could produce a primary alcohol or amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Biology: As a probe for studying biological pathways and interactions.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxymethyl and 4-chlorobenzyl groups could play a role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid benzylamide
- 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid 4-methylbenzylamide
- 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid 4-fluorobenzylamide
Uniqueness
The presence of the 4-chloro-benzylamide group distinguishes N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide from its analogs, potentially offering unique properties such as enhanced biological activity or improved stability.
Propiedades
Fórmula molecular |
C15H13ClF3NO3 |
|---|---|
Peso molecular |
347.71 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13ClF3NO3/c16-11-3-1-10(2-4-11)7-20-14(21)13-6-5-12(23-13)8-22-9-15(17,18)19/h1-6H,7-9H2,(H,20,21) |
Clave InChI |
KHULSHGRJAONSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280192.png)
![ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280193.png)
![3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B280197.png)
![N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B280198.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

